6-Chloro-5-fluoro-3-iodopyridin-2-amine

Catalog No.
S14479208
CAS No.
M.F
C5H3ClFIN2
M. Wt
272.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-fluoro-3-iodopyridin-2-amine

Product Name

6-Chloro-5-fluoro-3-iodopyridin-2-amine

IUPAC Name

6-chloro-5-fluoro-3-iodopyridin-2-amine

Molecular Formula

C5H3ClFIN2

Molecular Weight

272.45 g/mol

InChI

InChI=1S/C5H3ClFIN2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)

InChI Key

BRBOOKFVHCYYKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)N)Cl)F

6-Chloro-5-fluoro-3-iodopyridin-2-amine is an organic compound with the molecular formula C5H3ClFIN2C_5H_3ClFIN_2. This compound features a pyridine ring that is substituted at the 2-position with an amino group, at the 5-position with a fluorine atom, at the 6-position with a chlorine atom, and at the 3-position with an iodine atom. The presence of these halogen substituents contributes to its unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

The reactivity of 6-Chloro-5-fluoro-3-iodopyridin-2-amine is influenced by the halogen and amino groups. Key types of reactions include:

  • Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents, such as sodium iodide or potassium fluoride in polar solvents.
  • Reduction Reactions: The compound can undergo reduction to convert halogen substituents into amino groups, typically using reducing agents like hydrogen gas in the presence of catalysts.
  • Oxidation Reactions: Although less common due to the stability of the halogens, oxidation reactions can occur under strong conditions.

Research indicates that 6-Chloro-5-fluoro-3-iodopyridin-2-amine may exhibit biological activity as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can influence the pharmacokinetics of various drugs, making this compound a potential candidate for further pharmacological studies .

The synthesis of 6-Chloro-5-fluoro-3-iodopyridin-2-amine typically involves the iodination of 6-chloro-5-fluoropyridin-2-amine. This can be achieved using iodine in combination with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. In industrial settings, continuous flow processes may enhance yield and reproducibility by maintaining precise control over reaction parameters .

Example Synthetic Route

  • Starting Material: 6-Chloro-5-fluoropyridin-2-amine
  • Reagents: Iodine and an oxidizing agent (e.g., sodium hypochlorite)
  • Conditions: Controlled temperature and solvent environment to facilitate halogenation.

6-Chloro-5-fluoro-3-iodopyridin-2-amine has potential applications in:

  • Drug Development: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: In studies focusing on halogenated pyridine derivatives and their reactivity patterns.

Its unique structure allows for exploration in various fields, including agrochemicals and materials science .

Interaction studies have shown that 6-Chloro-5-fluoro-3-iodopyridin-2-amine interacts with biological systems, particularly through its role as an enzyme inhibitor. Understanding these interactions can provide insights into its pharmacological potential and mechanisms of action within biological pathways .

Several compounds share structural similarities with 6-Chloro-5-fluoro-3-iodopyridin-2-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-pyridin-2-aminoChlorine at position 6Lacks fluorine and iodine substituents
4-Chloro-5-fluoropyridin-2-aminoChlorine at position 4Different halogen positioning
5-Iodo-pyridin-2-aminoIodine at position 5Lacks chlorine and fluorine substituents
6-Fluoro-pyridin-2-aminoFluorine at position 6Lacks iodine substituent

The specific combination of halogens (chlorine, fluorine, iodine) and their positions on the pyridine ring in 6-Chloro-5-fluoro-3-iodopyridin-2-amine influences its reactivity and biological activity differently compared to its analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.90135 g/mol

Monoisotopic Mass

271.90135 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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